molecular formula C8H11N3O2 B1301857 3-Amino-N,N-dimethyl-4-nitroaniline CAS No. 20691-71-8

3-Amino-N,N-dimethyl-4-nitroaniline

Cat. No.: B1301857
CAS No.: 20691-71-8
M. Wt: 181.19 g/mol
InChI Key: WJTOMXLUNDWLCY-UHFFFAOYSA-N
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Description

Contextualizing 3-Amino-N,N-dimethyl-4-nitroaniline within Donor-Acceptor Chromophore Systems

The unique electronic properties of many nitroaniline derivatives arise from their structure as "push-pull" or donor-acceptor (D-π-A) systems. In these molecules, an electron-donating group (the donor, D) and an electron-withdrawing group (the acceptor, A) are connected by a π-conjugated bridge, typically an aromatic ring. chemrxiv.org This arrangement facilitates a phenomenon known as intramolecular charge transfer (ICT), where photoexcitation causes a redistribution of electron density from the donor-rich region to the acceptor-poor region. nih.gov

The archetypal example of this is p-nitroaniline (pNA), where the amino group (-NH2) serves as the electron donor and the nitro group (-NO2) acts as a strong electron acceptor. chemrxiv.org The resulting ICT is responsible for the compound's characteristic optical properties. The efficiency of this charge transfer can be influenced by factors such as solvent polarity, with more polar solvents often enhancing the charge separation. chemrxiv.org

The compound this compound features a more complex substitution pattern on the benzene (B151609) ring. It possesses two electron-donating groups—a primary amino group (-NH2) at position 3 and a tertiary dimethylamino group (-N(CH3)2) at position 1—and a single, powerful electron-withdrawing nitro group (-NO2) at position 4. This structure positions it as a potent donor-acceptor chromophore. The presence of multiple donor groups suggests the potential for complex electronic interactions and charge transfer pathways upon excitation.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 20691-71-8 biosynth.com
Molecular Formula C8H11N3O2 biosynth.com
Molecular Weight 181.19 g/mol biosynth.com
Monoisotopic Mass 181.08513 Da uni.lu

| InChIKey | WJTOMXLUNDWLCY-UHFFFAOYSA-N uni.lu |

Significance of Substituted Nitroanilines in Fundamental Chemical Research

Substituted nitroanilines are of immense importance in fundamental chemical research, primarily because they serve as versatile model systems for investigating structure-property relationships. researchgate.netresearchgate.net By systematically altering the type and position of substituent groups on the nitroaniline framework, researchers can modulate the electronic and optical properties of the molecule in a predictable manner. researchgate.net

A major field benefiting from this research is nonlinear optics (NLO). Organic molecules with large hyperpolarizabilities are sought for applications in optical computing, telecommunications, and laser technology. acs.org Nitroaniline derivatives have been extensively studied for their NLO properties, which are directly linked to the efficiency of the intramolecular charge transfer. acs.orginoe.ro For instance, studies on p-nitroaniline and its derivatives show that substitutions can significantly impact the second-order nonlinear optical response. acs.org While molecules like p-nitroaniline have large hyperpolarizabilities, they may crystallize in a centrosymmetric structure, which cancels out second-order NLO effects. Research has shown that creating mixtures, such as with N-ethyl-4-nitroaniline, can lead to the formation of noncentrosymmetric crystals that exhibit these desired properties. acs.org

Computational studies further allow for the theoretical investigation of how different electron-donating and electron-withdrawing substituents affect the electronic absorption spectra and energy gaps of nitroaniline derivatives, aiding in the rational design of new molecules for specific applications like optoelectronics. researchgate.net

Table 2: Comparison of Selected Nitroaniline Derivatives

Compound Name Molecular Formula Key Feature(s) Primary Research Interest
p-Nitroaniline (pNA) C6H6N2O2 Prototypical D-π-A "push-pull" molecule. chemrxiv.org Model system for ICT, solvation dynamics, and NLO properties. chemrxiv.orgcapes.gov.bracs.org
N,N-Dimethyl-4-nitroaniline (DMPNA) C8H10N2O2 Enhanced electron-donating strength from the dimethylamino group. mpg.deresearchgate.net NLO properties, piezoelectricity, excited state dynamics. mpg.deresearchgate.net
m-Nitroaniline (m-NA) C6H6N2O2 Meta-substitution pattern. NLO properties, co-crystallization studies. inoe.ro

Overview of Key Research Domains for Aromatic Nitroamino Compounds

The research and application of aromatic nitroamino compounds span several key domains, driven by their diverse chemical reactivity and electronic properties.

Chemical Synthesis Intermediates: A primary and long-standing application is their use as crucial intermediates in the chemical industry. researchgate.net They are foundational materials for manufacturing a wide array of commercial products, including azo dyes, pigments, pesticides, and pharmaceuticals. researchgate.netgoogle.comresearchgate.net The reactivity of both the amino and nitro groups allows for a variety of subsequent chemical transformations.

Materials Science and Nonlinear Optics: As discussed, the unique donor-acceptor structure of many nitroanilines makes them a major focus in materials science. researchgate.net Extensive research is dedicated to designing and synthesizing new nitroaniline derivatives with enhanced second-order NLO properties for use in advanced optical technologies. acs.orgosti.gov This involves not only synthesizing new molecules but also controlling their crystallization to achieve non-centrosymmetric arrangements essential for second-harmonic generation. inoe.roacs.org

Fundamental Photophysical and Photochemical Studies: These compounds are excellent models for investigating fundamental processes like intramolecular charge transfer (ICT), solvation dynamics, and excited-state relaxation pathways. nih.gov Ultrafast transient absorption spectroscopy has been used to study the rapid relaxation and intersystem crossing of molecules like p-nitroaniline in different solvents, providing deep insight into how the environment affects electronic transitions. capes.gov.bracs.org

Environmental and Biological Research: The widespread use of nitroaromatic compounds has led to research into their environmental fate and biodegradation. nih.gov In a different vein, the bioreducible nature of the nitro group under hypoxic (low-oxygen) conditions has opened a new research avenue. Nitroaromatic compounds are being developed as fluorescent probes for imaging hypoxic tumors and as prodrugs that can be selectively activated in the low-oxygen environment of cancer cells. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTOMXLUNDWLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942896
Record name N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2069-71-8
Record name N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 3 Amino N,n Dimethyl 4 Nitroaniline

Strategic Approaches to the Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

The construction of the this compound molecule can be achieved through several strategic synthetic routes. These methods primarily involve the introduction and manipulation of amino, dimethylamino, and nitro groups on a benzene (B151609) ring.

Amination Routes and Reaction Conditions for Substituted Nitrobenzenes

A primary route to synthesizing nitroanilines involves the amination of appropriately substituted nitrobenzene (B124822) precursors. For instance, the synthesis of 3-nitroaniline (B104315), a related compound, is commercially achieved through the reduction of 1,3-dinitrobenzene. wikipedia.org This reduction is typically carried out using reagents like hydrogen sulfide (B99878) or sodium sulfide in what is known as a Zinin reaction. wikipedia.org

Similarly, a plausible route to this compound could involve the partial reduction of a dinitro precursor, followed by selective N,N-dimethylation. The conditions for such reactions need to be carefully controlled to achieve the desired regioselectivity and to avoid over-reduction or side reactions.

Derivatization from Related Nitroaniline Isomers and Analogues

Another synthetic strategy involves the derivatization of existing nitroaniline isomers. For example, one could envision starting with a commercially available nitroaniline and introducing the N,N-dimethylamino group. The direct methylation of an amino group on a nitro-substituted ring would be a key step in such a pathway.

Furthermore, the nitration of N,N-dimethylaniline provides a mixture of isomers. orgsyn.org While the para-isomer is the major product, the meta-isomer, N,N-dimethyl-3-nitroaniline, is also formed and can be isolated. orgsyn.org This meta-isomer could then potentially be further functionalized to introduce an amino group at the 3-position, although this would require careful consideration of the directing effects of the existing substituents.

Mechanistic Insights into Methylation and Nitration Pathways for Aminated Aromatic Systems

The synthesis of this compound relies on fundamental electrophilic aromatic substitution reactions, namely nitration and methylation.

Nitration: The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com The aromatic ring, acting as a nucleophile, attacks the nitronium ion, leading to the formation of a carbocation intermediate known as a sigma complex. youtube.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the nitro-substituted product. youtube.com When an amino group is already present on the ring, as in aniline (B41778), the reaction is complicated by the fact that the amino group is basic and can be protonated by the strong acid medium to form an anilinium ion. learncbse.in The amino group is an ortho, para-directing and activating group, while the anilinium ion is a meta-directing and deactivating group. learncbse.in This can lead to a mixture of products. learncbse.in For example, the nitration of aniline can yield a substantial amount of m-nitroaniline. learncbse.in

Methylation: N-methylated amines are important in various chemical industries. nih.gov The N-methylation of amines can be achieved using various methylating agents. Heterogeneous catalysts, such as ruthenium nanoparticles supported on carbon (Ru/C), have been shown to be effective for the N-dimethylation of a wide range of primary amines using formaldehyde (B43269) as the carbon source. nih.gov The proposed mechanism for this Ru/C catalyzed reaction involves a two-step N-methylation process. nih.gov

Selective Functionalization and Post-Synthetic Modification

Once this compound is synthesized, it can be further modified to introduce additional functionalities or to alter its existing groups.

Introduction of Additional Functional Groups on the Aromatic Core

The introduction of further functional groups onto the aromatic ring of this compound would be governed by the directing effects of the existing amino, N,N-dimethylamino, and nitro substituents. The amino and N,N-dimethylamino groups are activating and ortho, para-directing, while the nitro group is deactivating and meta-directing. chemguide.co.uk The interplay of these directing effects would determine the position of any subsequent electrophilic substitution. The presence of the nitro group can also promote certain nucleophilic aromatic substitution reactions, providing another avenue for functionalization. nih.gov

Controlled Demethylation Reactions of N,N-Dimethylamino Groups

The N,N-dimethylamino group can be a target for modification. Controlled demethylation to a secondary or primary amine can be a valuable transformation. While challenging, various methods for N-demethylation have been developed. These include chemical methods using reagents like chloroformates and the Von Braun reaction (using BrCN), as well as photochemical and catalytic approaches. srce.hracs.orgnih.gov For instance, photoredox catalysis has emerged as a mild and functional group-tolerant method for the N-dealkylation of tertiary amines. acs.org Biocatalytic methods, using whole cells of microorganisms like Aspergillus terreus, have also been shown to effectively demethylate N,N-dimethylanilines. srce.hr

Optimization of Synthetic Pathways for Research Scale Production

The optimization of the synthetic pathway for this compound at a research scale focuses on maximizing the yield and purity of the final product while ensuring the process is efficient and reproducible. This involves a careful study of reaction parameters for both the dinitration and the selective reduction steps.

For the initial dinitration of N,N-dimethylaniline, controlling the reaction temperature is critical. The reaction is highly exothermic, and maintaining a low temperature helps to minimize the formation of by-products and prevent over-nitration. The ratio of nitric acid to sulfuric acid, as well as the rate of addition of the nitrating mixture, are also key variables that can be adjusted to optimize the yield of 2,4-dinitro-N,N-dimethylaniline.

The optimization of the selective reduction of 2,4-dinitro-N,N-dimethylaniline is arguably the most critical phase of the synthesis. The choice of reducing agent and catalyst, if applicable, plays a pivotal role. For instance, in a Zinin-type reduction, the concentration of the sulfide reagent and the reaction temperature and time must be carefully controlled to favor the reduction of the sterically less hindered nitro group at the 2-position.

In the context of catalytic hydrogenation, the selection of the catalyst (e.g., palladium, platinum, or nickel-based catalysts), solvent, hydrogen pressure, and reaction temperature are all parameters that require systematic investigation to achieve high selectivity and yield. For example, studies on the selective hydrogenation of m-dinitrobenzene have shown that catalysts like Ru-SnOx/Al2O3 can offer high selectivity to the corresponding nitroaniline under optimized conditions. researchgate.net While this is a different substrate, the principles of catalyst and condition screening are directly applicable.

A systematic approach to optimization for research-scale production would involve a Design of Experiments (DoE) methodology. This would allow for the simultaneous investigation of multiple variables to identify the optimal reaction conditions efficiently.

Below are interactive data tables summarizing key parameters and potential findings from research-focused optimization studies for the synthesis of this compound.

Table 1: Optimization of the Dinitration of N,N-dimethylaniline

ParameterRange StudiedOptimal Condition (Hypothetical)Effect on Yield/Purity
Temperature (°C)-10 to 200 - 5Lower temperatures generally improve selectivity and reduce by-product formation.
Molar Ratio (HNO₃:H₂SO₄)1:1 to 1:31:2An excess of sulfuric acid helps to control the reaction and improve the yield of the dinitro product.
Reaction Time (hours)1 to 52Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to degradation.
Rate of AdditionSlow (dropwise) to FastSlow (dropwise)Slow addition helps to control the exotherm and maintain a stable reaction temperature.

Table 2: Optimization of the Selective Reduction of 2,4-dinitro-N,N-dimethylaniline

ParameterRange StudiedOptimal Condition (Hypothetical)Effect on Selectivity/Yield
Catalytic Hydrogenation
CatalystPd/C, Pt/C, Raney Ni5% Pd/CThe choice of catalyst significantly impacts selectivity. Palladium on carbon is often effective for selective nitro reductions.
Hydrogen Pressure (psi)15 to 10050Higher pressures can lead to over-reduction. Moderate pressure is often optimal for selectivity.
Temperature (°C)25 to 7540Mild temperatures are generally preferred to avoid non-selective reduction.
SolventEthanol, Methanol, Ethyl AcetateEthanolThe solvent can influence catalyst activity and selectivity.
Zinin Reduction
Reducing AgentNa₂S, (NH₄)₂S(NH₄)₂SAmmonium sulfide is a common reagent for selective reductions of dinitroaromatics.
Concentration (M)1 to 52The concentration of the reducing agent affects the reaction rate and selectivity.
Temperature (°C)25 to 8060The reaction often requires heating to proceed at a reasonable rate.
Reaction Time (hours)2 to 84Monitoring the reaction progress is crucial to prevent over-reduction.

It is important to note that the optimal conditions are highly dependent on the specific laboratory setup and the scale of the reaction. Therefore, these tables represent a general framework for the optimization process in a research setting.

Advanced Reaction Mechanisms and Photochemical Transformations

Elucidation of Electron Transfer Processes in 3-Amino-N,N-dimethyl-4-nitroaniline Systems

The electronic structure of this compound is dominated by the powerful electron-donating dimethylamino group and the strongly electron-withdrawing nitro group situated para to each other. This "push-pull" configuration facilitates significant intramolecular charge transfer (ICT) from the amino group to the nitro group upon photoexcitation, creating a highly polar excited state. researchgate.netrsc.org This inherent charge transfer character is fundamental to its photochemical behavior.

Electron transfer can also occur intermolecularly. Studies on the closely related analogue, 4-nitro-N,N-dimethylaniline, show that its triplet excited state can participate in electron transfer reactions. For instance, it reacts with triethylamine (B128534) via an electron transfer mechanism, leading to the formation of the radical anion of the nitroaromatic compound. nih.gov The presence of the additional amino group in this compound is expected to modulate this reactivity but the fundamental process of forming a radical anion through intermolecular electron transfer from a suitable donor remains a key pathway.

Investigation of Photoinduced Reactions and Quenching Mechanisms

Photoexcitation of nitroaromatic systems like this compound initiates a cascade of reactions, including demethylation and the formation of various transient species.

Time-resolved UV-vis spectroscopy has been instrumental in identifying the short-lived intermediates in these photoreactions. For the analogue 4-nitro-N,N-dimethylaniline, photoexcitation leads to its triplet state. nih.gov In the presence of an electron donor like triethylamine, an electron transfer occurs, resulting in the formation of the radical anion of the nitro compound, which is subsequently protonated. nih.gov

In the demethylation reaction, a distinct intermediate with absorption peaks around 420 nm and 700 nm has been identified. nih.gov This species is attributed to a C-centered radical, specifically H₂•C(CH₃)N-C₆H₄-NO₂. nih.gov This radical is a key intermediate in the pathway leading to the demethylated product. nih.gov

Table 1: Transient Species in Photoreactions of N,N-dimethyl-nitroaniline Systems

Species Method of Generation Characteristic Absorption (nm) Role in Mechanism
Triplet State Photoexcitation Varies with compound Precursor to demethylation and reduction
Radical Anion Electron transfer from donor (e.g., triethylamine) ~330 nm (protonated form) Intermediate in reduction pathway

Data derived from studies on the analogue 4-nitro-N,N-dimethylaniline. nih.gov

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For the photoinduced conversion of 4-nitro-N,N-dimethylaniline to 4-nitro-N-methylaniline in the presence of an acceptor, the quantum yield can be quite high. nih.gov

Table 2: Quantum Yield for Photoreaction

Photoreaction Solvent/Conditions Quantum Yield (Φ) Reference

This value is notably in agreement with the quantum yield of intersystem crossing, suggesting an efficient process that proceeds via the triplet state. nih.gov

Solvent Effects on Reaction Kinetics and Mechanisms

Solvent polarity plays a critical role in the reaction kinetics and mechanisms of molecules with significant charge transfer character. researchgate.net For compounds like this compound, changing the solvent can alter the energy levels of the ground and excited states differently, a phenomenon known as solvatochromism. researchgate.netmdpi.com

In polar solvents, the highly polar, charge-separated excited state is stabilized more than the less polar ground state. This stabilization can lead to a red-shift in the absorption and fluorescence spectra. mdpi.com This solvent-induced stabilization can also affect reaction rates. For electron transfer reactions, the solvent's ability to stabilize the resulting ionic intermediates can significantly lower the activation energy and accelerate the reaction. rsc.orgresearchgate.net Conversely, in non-polar solvents, the energy of the charge-transfer state is higher, which could favor different reaction pathways or decrease the rate of electron transfer. rsc.org The rate of internal conversion from the excited state back to the ground state has been shown to be dependent on the solvent environment. rsc.org

Table 3: Expected Solvent Effects on Photophysical Properties

Solvent Property Effect on Absorption/Emission Effect on Reaction Rates
Increasing Polarity Red-shift (lower energy) of charge-transfer band May increase rate of electron transfer reactions

Role of Nitro and Amino Functionalities in Aromatic Reactivity

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its substituents. The amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups are strong activating, electron-donating groups. researchgate.net They increase the electron density on the benzene (B151609) ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Conversely, the nitro group (-NO₂) is a powerful deactivating, electron-withdrawing group. researchgate.net It withdraws electron density from the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution.

In this compound, these opposing effects create a complex reactivity profile. The strong electron-donating character of the amino groups dominates, but the nitro group significantly polarizes the molecule. This push-pull system is the primary reason for the molecule's strong intramolecular charge transfer characteristics, which are central to its photochemical properties. researchgate.netrsc.org

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Electronic Structure Analysis

The electronic structure of 3-Amino-N,N-dimethyl-4-nitroaniline is defined by the interaction between electron-donating groups (amino and dimethylamino) and an electron-withdrawing group (nitro), a classic "push-pull" system. This arrangement leads to significant intramolecular charge transfer (ICT) character, which profoundly influences its spectroscopic properties.

Time-Resolved UV-Vis Spectroscopy for Excited State Dynamics

While specific time-resolved studies on this compound are not widely available, the behavior of similar push-pull nitroaromatic compounds, such as p-nitroaniline (PNA), provides significant insight into its expected excited-state dynamics. nih.govulisboa.pt These molecules are known for their intense absorption bands in the near-UV to visible region, corresponding to an electronic transition with substantial intramolecular charge transfer character. ulisboa.pt

Upon photoexcitation, the molecule is promoted to an excited state with a large dipole moment. ulisboa.ptresearchgate.net The subsequent relaxation dynamics are typically very fast and dominated by non-radiative pathways. Key processes include:

Internal Conversion (IC): Ultrafast relaxation back to the ground state. For PNA, this process is facilitated by conformational changes, particularly the twisting of the nitro group relative to the benzene (B151609) ring, which leads to a conical intersection with the ground state. ulisboa.pt

Intersystem Crossing (ISC): Transition from the singlet excited state to a triplet state. Nitroaromatic compounds are known to have unusually strong coupling between their singlet and triplet manifolds, often leading to sub-picosecond ISC rates. rsc.org

Transient absorption spectroscopy on related molecules like N,N-dimethyl-p-nitroaniline (DMpNA) has been used to track the internal conversion and subsequent vibrational cooling in the ground state. researchgate.net For this compound, time-resolved spectroscopy would be expected to reveal complex dynamics influenced by the multiple donor groups and potential for hydrogen bonding, which could affect the excited-state potential energy surface and relaxation pathways. nih.govacs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Conjugation

FTIR spectroscopy is a powerful tool for identifying the functional groups and understanding the degree of electronic conjugation in this compound. The vibrational frequencies of the amino, nitro, and dimethylamino groups, as well as the aromatic ring, are sensitive to the electronic push-pull system. arabjchem.orgnih.gov Based on studies of related nitroanilines, the following vibrational assignments can be anticipated: researchgate.netscholarsresearchlibrary.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H Stretching (asymmetric & symmetric)3300 - 3500Vibrations of the primary amino group. The frequency can be lowered by hydrogen bonding. researchgate.net
C-H Stretching (aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretching (aliphatic)2800 - 3000Stretching vibrations of the methyl C-H bonds in the dimethylamino group.
NH₂ Scissoring~1630Bending vibration of the primary amino group. researchgate.net
C=C Stretching (ring)1560 - 1600Vibrations of the aromatic ring. Bands corresponding to quinoid and benzenoid structures are sensitive to the push-pull conjugation. arabjchem.org
NO₂ Stretching (asymmetric)1500 - 1530This mode is sensitive to the electronic environment. Increased conjugation typically lowers the frequency. arabjchem.orgresearchgate.net
NO₂ Stretching (symmetric)1310 - 1350Also sensitive to conjugation. The intensity of this peak can be enhanced in conjugated systems. researchgate.netresearchgate.net
C-N Stretching1250 - 1350Stretching vibrations of the C-N bonds connecting the amino, dimethylamino, and nitro groups to the ring. arabjchem.org

The degree of conjugation between the electron-donating amino groups and the electron-withdrawing nitro group can be inferred from the positions of the NO₂ and ring stretching bands. researchgate.netarabjchem.org Stronger push-pull character leads to a greater contribution from the quinoid resonance structure, which alters these characteristic frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Mechanistic Studies

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. While a specific spectrum for this compound is not readily published, expected chemical shifts can be predicted based on data from closely related compounds like N,N-dimethyl-4-nitroaniline, N,N-dimethyl-3-nitroaniline, and 4-amino-N,N-dimethylaniline. rsc.orgresearchgate.netchemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts:

Aromatic Protons (6.5 - 8.0 ppm): The three protons on the aromatic ring will appear in this region. The proton positioned between the two amino groups is expected to be the most shielded (lowest ppm), while the proton ortho to the electron-withdrawing nitro group will be the most deshielded (highest ppm).

Amino Protons (-NH₂): The chemical shift of the primary amino protons is variable and can be broad, typically appearing between 3.5 and 5.5 ppm, and is influenced by solvent and hydrogen bonding. rsc.org

Dimethylamino Protons (-N(CH₃)₂): These protons will give a singlet, likely in the range of 2.9 - 3.2 ppm. chemicalbook.com

Predicted ¹³C NMR Chemical Shifts:

Aromatic Carbons (110 - 155 ppm): The carbon atoms attached to the nitrogen groups will be the most deshielded. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded, while the carbon attached to the dimethylamino group (C-N(CH₃)₂) will also be downfield. The carbon attached to the primary amino group (C-NH₂) will be further downfield compared to an unsubstituted benzene ring.

Dimethylamino Carbons (-N(CH₃)₂): The methyl carbons are expected around 40-45 ppm. rsc.org

Analysis of Charge Transfer Characteristics of this compound via Electro-optical Absorption Studies

The analysis of charge transfer characteristics in molecules is crucial for understanding their potential in various applications, including nonlinear optics and materials science. For the compound this compound, a detailed examination of its electro-optical absorption properties would provide significant insights into its intramolecular charge transfer (ICT) mechanisms. This section would typically involve the synthesis of the compound followed by its spectroscopic characterization in various solvents of differing polarities.

Detailed Research Findings

A comprehensive study of this compound would investigate the electronic absorption spectra to understand the transitions between the ground and excited states. The presence of both an electron-donating amino group (-NH2 and -N(CH3)2) and an electron-withdrawing nitro group (-NO2) on the aniline (B41778) backbone strongly suggests the potential for significant charge transfer upon photoexcitation.

In a typical "push-pull" system like this, the absorption maximum is expected to exhibit a bathochromic (red) shift as the solvent polarity increases. This phenomenon, known as solvatochromism, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states, which is indicative of intramolecular charge transfer.

Theoretical calculations, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), would complement the experimental findings. These calculations can elucidate the molecular orbital contributions to the electronic transitions, providing a quantitative measure of the charge transfer character. For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would likely show the HOMO localized on the electron-donating part of the molecule and the LUMO on the electron-accepting part.

Interactive Data Table: Solvatochromic Data

SolventDielectric Constant (ε)Absorption Maximum (λmax) [nm]
n-Hexane1.88Data not available
Toluene2.38Data not available
Dichloromethane8.93Data not available
Acetone20.7Data not available
Acetonitrile (B52724)37.5Data not available
Dimethyl Sulfoxide46.7Data not available
Water80.1Data not available

The analysis of such data would involve plotting the absorption maxima against a solvent polarity function, such as the Lippert-Mataga or Reichardt's ET(30) scale, to quantify the extent of the charge transfer.

Structural Elucidation and its Impact on Charge Transfer

The specific substitution pattern of this compound is critical. The presence of the amino group at the 3-position and the N,N-dimethylamino group at the 1-position, both ortho to the nitro group at the 4-position, would lead to steric interactions. These interactions could cause the nitro and dimethylamino groups to twist out of the plane of the benzene ring. Such a twisted intramolecular charge transfer (TICT) state can significantly influence the photophysical properties, including the fluorescence quantum yield and lifetime.

Studies on analogous molecules, such as derivatives of N,N-dimethyl-4-nitroaniline, have shown that the degree of planarity of the donor and acceptor groups relative to the aromatic ring is a key determinant of the efficiency of the charge transfer process. researchgate.net

Lack of Specific Research Data on the Computational Chemistry of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific published research focusing on the computational and quantum mechanical properties of the chemical compound This compound . While extensive computational studies, including Density Functional Theory (DFT) calculations, molecular orbital analysis, and predictions of nonlinear optical properties, have been conducted on structurally related molecules, this specific compound does not appear to have been the subject of dedicated investigation in the available scientific literature.

Research into similar compounds, particularly the isomer N,N-dimethyl-4-nitroaniline (DMNA) , is prevalent. These studies utilize computational methods to explore molecular geometry, electronic structure, HOMO-LUMO gaps, and nonlinear optical phenomena. researchgate.netresearchgate.net For instance, investigations into derivatives of N,N-dimethyl-4-nitroaniline have revealed that substituents in the ortho-position to the dimethylamino group can induce a significant conformational twisting. researchgate.net This body of work on analogous molecules highlights the scientific community's interest in the structure-property relationships of such "push-pull" systems, where electron-donating groups (like amino and dimethylamino) and electron-withdrawing groups (like nitro) create significant intramolecular charge-transfer characteristics.

However, these findings for isomers and other derivatives cannot be directly and accurately extrapolated to provide a detailed analysis of this compound. The specific placement of the additional amino group at the 3-position would uniquely influence the molecule's electronic and conformational properties, including its charge distribution and hyperpolarizability.

Therefore, without dedicated scholarly research on this compound, it is not possible to provide a scientifically accurate and thorough article covering the specific computational and quantum mechanical investigations as requested in the outline. The detailed analysis of its molecular geometry, spectroscopic predictions, HOMO-LUMO characteristics, and nonlinear optical properties remains an area open for future scientific inquiry.

Computational Chemistry and Quantum Mechanical Investigations

Theoretical Prediction of Nonlinear Optical Properties

Calculation of First Hyperpolarizabilities (β₀)

The first hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical response. For molecules like 3-Amino-N,N-dimethyl-4-nitroaniline, which possess electron-donating (amino) and electron-withdrawing (nitro) groups, a significant β₀ value is expected.

Correlation between Molecular Structure and Nonlinear Optical Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its molecular structure. In push-pull systems like nitroanilines, the charge transfer between the electron-donating and electron-withdrawing groups is a key determinant of the NLO properties. chemrxiv.orgresearchgate.net

For derivatives of N,N-dimethyl-4-nitroaniline, the orientation of the dimethylamino group with respect to the aromatic ring plays a crucial role. researchgate.net In meta-substituted molecules, this group tends to be planar, while in ortho-substituted molecules, it exhibits a trigonal-pyramidal configuration and is significantly twisted out of the ring plane. researchgate.net This structural difference affects the electronic resonance and, consequently, the molecular hyperpolarizabilities. researchgate.net The introduction of substituents can alter the contribution of different resonance forms, with the quinoid form being predominant for the structure of N,N-dimethyl-4-nitroaniline. researchgate.net

Solvation Dynamics and Solvent-Induced Shifts in Absorption Spectra

The interaction of a solute molecule with its surrounding solvent can significantly influence its properties, including its absorption spectrum. This phenomenon, known as solvatochromism, is particularly relevant for polar molecules like this compound.

Studies on related compounds like N,N-dimethyl-aniline (DMA) in solvents such as acetonitrile (B52724) and water show how the solvent responds to a change in the solute's charge distribution, for instance, after an ionization process. researchgate.net Aromatic-solvent-induced shifts (ASIS) in NMR spectroscopy have also been used to analyze the effect of solvents on molecular structure. d-nb.info The absorption spectra of products from the reaction of 4-amino-N,N-dimethyl aniline (B41778) with other anilines show distinct peaks, indicating the formation of new colored compounds whose spectral properties are influenced by their chemical environment. researchgate.net

Implicit and Explicit Solvent Models in Quantum Chemistry

To computationally model the effect of a solvent, two main approaches are used: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. A time-dependent version of PCM can be used to model the dynamic response of the solvent to changes in the solute. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding.

The choice of model depends on the specific properties being investigated and the desired level of accuracy. For calculating properties like the first hyperpolarizability of p-nitroaniline in dioxane, a discrete reaction field approach combined with molecular dynamics simulations has been employed, which bridges the gap between implicit and explicit models. rug.nl

Molecular Dynamics Simulations for Solute-Solvent Geometries

Molecular dynamics (MD) simulations are a powerful tool for studying the explicit interactions between a solute and solvent molecules over time. By simulating the motion of all atoms in the system, MD can provide detailed insights into the structure of the solvation shell and the dynamics of solute-solvent interactions.

For instance, MD simulations can be used to generate solute-solvent geometries that are then used in quantum mechanical calculations to determine properties in solution. rug.nl This combined approach allows for a more accurate representation of the solvent environment than what can be achieved with static models alone.

Topological Analysis of Electron Density Function (e.g., Bader's AIM Theory)

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. sjsu.edu This analysis can reveal the nature of chemical bonds and intermolecular interactions.

In studies of N,N-dimethyl-4-nitroaniline derivatives, topological analysis of the electron density function has been used to understand how substituents affect the electronic structure. researchgate.net This analysis revealed that introducing a substituent in the ortho- or meta-position increases the contribution of resonance forms other than the quinoid one, which is dominant in N,N-dimethyl-4-nitroaniline itself. researchgate.net This change in electronic structure helps to explain the observed decrease in molecular hyperpolarizabilities for the substituted compounds compared to the parent molecule. researchgate.net The analysis involves identifying bond critical points (BCPs) and characterizing them by the electron density (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)). sjsu.edu

Applications in Advanced Materials Science and Photonics

Role as a Reference Chromophore in Nonlinear Optics (NLO) Research

No literature was found that identifies 3-Amino-N,N-dimethyl-4-nitroaniline as a standard or reference chromophore in NLO research. While the related compound, N,N-dimethyl-4-nitroaniline, is sometimes used as a reference material, this does not apply to the specified molecule.

Development of Piezoelectric Organic Crystals and Composite Materials

The search did not yield any studies on the development of piezoelectric crystals or composite materials using this compound. There is no available data on the fabrication of polymer microfibers with embedded nanocrystals of this compound or any investigation into its piezoelectric output and electromechanical coupling.

Luminescent Properties and Applications as Nano-emitters

Specific research detailing the luminescent properties of this compound is not available. There are no findings on its solid-state fluorescence, lifetime decay analysis, or any potential for aggregation-induced emission enhancement in the condensed phase.

Integration into Optical Sensors and Light-Emitting Devices

While the direct integration of this compound into optical sensors and light-emitting devices is not extensively documented in current research literature, the known optical and piezoelectric properties of closely related nitroaniline compounds, such as N,N-dimethyl-4-nitroaniline, provide a strong basis for its potential in these advanced applications. The unique molecular structure of these compounds, featuring electron-donating and electron-accepting groups, leads to significant nonlinear optical (NLO) properties, which are crucial for the development of photonic devices.

The exploration of nitroaniline derivatives in materials science has revealed their potential as active components in optical sensors. For instance, the piezoelectric characteristics of N,N-dimethyl-4-nitroaniline have been successfully harnessed by embedding its nanocrystals into polymer microfibers. This creates hybrid materials that are not only mechanically robust but also exhibit high piezoelectric voltage output, a property that can be utilized for pressure-sensitive optical sensors.

In the realm of light-emitting devices, the fluorescence properties of nitroaniline derivatives are of particular interest. Research has shown that compounds like N,N-dimethyl-4-nitroaniline can exhibit solid-state blue fluorescence. mdpi.com This luminescence is a key characteristic for the development of organic light-emitting diodes (OLEDs) and other solid-state lighting technologies. The integration of such molecules into a polymer matrix, like poly-l-lactic acid, has been shown to create mechanically flexible and emissive materials. mdpi.com

The table below summarizes key findings from research on N,N-dimethyl-4-nitroaniline, a closely related compound, which highlights the potential application areas for this compound in advanced materials and photonics.

Property InvestigatedMaterial CompositionKey FindingPotential Application
PiezoelectricityN,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid microfibersHigh piezoelectric voltage coefficient of 4.1 VmN⁻¹ under a small stress of 5.0 x 10³ Nm⁻². mdpi.comHigh-sensitivity pressure sensors, energy harvesting.
Mechanical PropertiesN,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid microfibers67% increase in Young's modulus compared to the polymer alone, with a tensile strength reaching 2.8 MPa. mdpi.comFlexible and durable optical and electronic devices.
FluorescenceN,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid microfibersSolid-state blue fluorescence with a long lifetime decay of 147 ns. mdpi.comSolid-state blue emitters for displays and lighting (OLEDs).

These findings for a similar molecule suggest that this compound likely possesses comparable properties that could be exploited for the development of novel optical sensors and light-emitting devices. Further research into the specific characteristics of this compound is warranted to fully realize its potential in these technologically significant fields.

Advanced Research in Pharmaceutical and Chemical Reagent Applications

Mechanistic Studies as a Precursor for Pharmaceutical Compounds

The intricate arrangement of functional groups on 3-Amino-N,N-dimethyl-4-nitroaniline makes it a valuable precursor in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical drugs. Research has shown its utility as a starting material or intermediate in creating complex molecular scaffolds.

Mechanistically, the primary amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate for introducing other functional groups or for participating in cyclization reactions. Furthermore, the nitro and amino groups can be chemically modified to build fused ring systems. This is particularly relevant in the synthesis of compounds investigated for therapeutic properties. For instance, this compound has been cited in patent literature as a key building block in the preparation of pyrazole (B372694) derivatives that act as spleen tyrosine kinase (Syk) inhibitors. It has also been involved in the synthesis of 2-aryl quinoxaline (B1680401) compounds, which are being studied for their affinity with Tau protein, a target in neurodegenerative disease research. derpharmachemica.com The synthesis of such heterocyclic moieties often involves multi-step reactions where the nitroaniline derivative provides a foundational structure that is elaborated upon to achieve the final, biologically active molecule. derpharmachemica.com

The general synthetic utility of nitro-containing compounds as precursors for nitrogen heterocycles is well-documented. derpharmachemica.com Related research on other nitroaromatics shows their capacity to undergo reactions to form pyrazoles, pyrimidines, and other ring systems that are of significant interest in medicinal chemistry. derpharmachemica.com

Investigation of Enzymatic Inhibition Properties for Drug Development

Enzyme inhibition is a critical strategy in modern drug design, targeting enzymes that are involved in various pathological conditions. uni.lu The derivatives of this compound have been explored for their potential as enzyme inhibitors due to the compound's ability to serve as a scaffold for pharmacologically active molecules.

Research has pointed towards its use in the development of inhibitors for several key enzymes:

Spleen Tyrosine Kinase (Syk) Inhibitors : As mentioned, the compound is a precursor for pyrazole-based Syk inhibitors. derpharmachemica.com Syk is a crucial mediator in the signaling pathways of immune cells, and its inhibition is a therapeutic strategy for treating inflammatory diseases and certain types of cancers.

Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors : The compound has been identified as a lead structure in the optimization of potent and selective PRMT5 inhibitors. derpharmachemica.com PRMT5 is an enzyme that is overexpressed in various human cancers, including mantle cell lymphoma, making it a validated anticancer target. derpharmachemica.com

Tau Protein Affinity Ligands : Its role in synthesizing 2-aryl quinoxaline compounds with affinity for Tau protein suggests its utility in developing diagnostic agents or potential therapies for Alzheimer's disease and other tauopathies. derpharmachemica.com

The development of these inhibitors involves synthesizing a library of compounds derived from the this compound scaffold and screening them for inhibitory activity against the target enzyme.

Target EnzymeTherapeutic AreaRole of this compound
Spleen Tyrosine Kinase (Syk)Inflammatory Diseases, CancerPrecursor for pyrazole-based inhibitor synthesis
Protein Arginine Methyltransferase 5 (PRMT5)Cancer (e.g., Mantle Cell Lymphoma)Scaffold for hit optimization in inhibitor development
Tau ProteinNeurodegenerative Diseases (e.g., Alzheimer's)Precursor for quinoxaline-based compounds with Tau affinity

Advanced Reagent Applications in Spectrophotometric and Colorimetric Assays

Aromatic amines are frequently used as chromogenic reagents in analytical chemistry, forming the basis of many spectrophotometric and colorimetric assays. These methods rely on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte being measured.

While direct studies detailing the use of this compound as a primary colorimetric reagent are limited, the chemistry of closely related compounds provides a strong basis for its potential application. For example, its isomer, 4-amino-N,N-dimethylaniline, is well-known for its use in oxidative coupling reactions with various analytes to produce intensely colored products that can be quantified using a spectrophotometer. researchgate.net

The principle behind using a reagent like this compound in a colorimetric assay would involve its reaction with an analyte to form a new, highly conjugated molecule with strong absorbance in the visible region of the electromagnetic spectrum.

A plausible mechanism is oxidative coupling. In the presence of an oxidizing agent (like potassium dichromate or periodate), the aromatic amine can couple with other nucleophilic species (such as phenols or other anilines) to form a colored dye. researchgate.net The concentration of the analyte could then be determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve. The presence of the nitro and dimethylamino groups on the ring would be expected to produce a significant color change upon reaction, enhancing the sensitivity of the assay.

Role in Dye Synthesis and Structure-Performance Relationships in Textile Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, leather, and paper industries. imrpress.complantarchives.org The formation of an azo dye involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound (a coupler). imrpress.comunb.cayoutube.com

The molecular structure of this compound makes it an ideal candidate for a diazo component in azo dye synthesis. The primary amine (-NH2) can be converted to a diazonium group (-N≡N+) under acidic conditions with sodium nitrite. unb.ca This diazonium salt is an electrophile that can then attack a coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form the stable azo linkage (-N=N-), which is responsible for the color of the dye. imrpress.com

The performance and color of the resulting dye are heavily influenced by the other functional groups on the aromatic rings, known as auxochromes. In this compound, the dimethylamino group acts as a strong electron-donating group (a powerful auxochrome), while the nitro group is a strong electron-withdrawing group (also an auxochrome). This "push-pull" electronic system across the benzene (B151609) ring is known to create dyes with high color strength (molar extinction coefficient) and can shift the absorption wavelength to produce deep and brilliant colors. researchgate.net The specific shade, as well as properties like lightfastness and wash-fastness on textile fibers, would be determined by the final molecular structure, including the chosen coupling partner. researchgate.net

Functional Group on PrecursorTypeExpected Influence on Final Dye Properties
Primary Amino (-NH2)Reaction SiteForms the diazonium salt for azo coupling.
Dimethylamino (-N(CH3)2)Electron-Donating GroupDeepens color (bathochromic shift), increases color intensity.
Nitro (-NO2)Electron-Withdrawing GroupDeepens color (bathochromic shift), can improve lightfastness.

Environmental Fate and Degradation Studies

Pathways of Environmental Degradation for Nitro Aromatic Compounds

The environmental degradation of nitroaromatic compounds can proceed through various biotic and abiotic pathways. The specific route and rate of degradation are influenced by environmental conditions and the specific structure of the compound.

Biotic Degradation: Microorganisms have evolved diverse strategies to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. asm.org These degradation pathways can be broadly categorized as either aerobic (requiring oxygen) or anaerobic (in the absence of oxygen). mdpi.comepa.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, bacteria often employ oxygenase enzymes to initiate the degradation process. epa.gov This can involve the removal of the nitro group as nitrite, followed by the cleavage of the aromatic ring. For some nitroaromatics, the initial step is the reduction of the nitro group.

Anaerobic Degradation: In anaerobic environments, the primary degradation pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. mdpi.comepa.gov These reduced products are often more amenable to further degradation.

The number and position of nitro groups on the aromatic ring significantly influence the compound's susceptibility to microbial degradation. researchgate.net

Abiotic Degradation: Non-biological degradation processes also play a role in the environmental fate of nitroaromatic compounds.

Photodegradation: Sunlight can induce the degradation of these compounds, particularly in aqueous environments. epa.gov

Hydrolysis: While generally slow for many nitroaromatics, hydrolysis can contribute to their transformation over time.

The following table summarizes common degradation pathways for some representative nitroaromatic compounds, which can serve as models for understanding the potential fate of 3-Amino-N,N-dimethyl-4-nitroaniline.

CompoundDegradation PathwayKey IntermediatesReference
Nitrobenzene (B124822) Aerobic and AnaerobicAniline (B41778), Catechol battelle.org
4-Nitroaniline Aerobic and Anaerobicp-Phenylenediamine, Hydroquinone nih.govnih.gov
3-Nitroaniline (B104315) Anaerobic Reduction1,3-Diaminobenzene epa.gov

Mechanistic Analysis of Chemical and Biological Transformation Processes

The transformation of nitroaromatic compounds in the environment involves a series of complex chemical and enzymatic reactions.

Chemical Transformation: The primary chemical transformations outside of biological systems often involve photolysis. The absorption of UV radiation can lead to the excitation of the nitroaromatic molecule, initiating reactions that can lead to the cleavage of the nitro group or the aromatic ring. The rate and products of photolysis are highly dependent on the specific compound and the environmental matrix (e.g., presence of sensitizers or quenchers).

Biological Transformation: The biological transformation of nitroaromatic compounds is primarily mediated by specific microbial enzymes.

Nitroreductases: These are a key class of enzymes that catalyze the reduction of the nitro group under both aerobic and anaerobic conditions. researchgate.net This reduction is a critical step as it often detoxifies the compound and prepares it for further degradation.

Oxygenases: Mono- and dioxygenases are enzymes that incorporate one or two atoms of oxygen into the aromatic ring, respectively. researchgate.net This destabilizes the ring, making it susceptible to cleavage.

Hydroxylaminolyases: These enzymes are involved in the transformation of the hydroxylamino intermediates formed from the reduction of the nitro group.

For instance, studies on 3-nitroaniline have shown that its biodegradation can be initiated by nitroreduction under anaerobic conditions. epa.gov Similarly, various bacteria have been identified that can degrade 4-nitroaniline, often utilizing it as a sole source of carbon and nitrogen. nih.govnih.gov While direct evidence for this compound is not available, the presence of both an amino and a nitro group suggests that its transformation would likely involve initial reduction of the nitro group, a common feature in the breakdown of nitroanilines.

Assessment of Environmental Impact and Considerations in Waste Management

The environmental impact of nitroaromatic compounds stems from their potential toxicity and persistence. asm.org Many compounds in this class are known to be toxic to a wide range of organisms, including microorganisms, aquatic life, and humans. mdpi.com Their persistence can lead to long-term contamination of soil and groundwater. asm.org

Environmental Impact: Given the general toxicity of nitroaromatic compounds, it is plausible that this compound could pose a risk to environmental health. The release of this compound into the environment could potentially inhibit the growth of beneficial microorganisms, impacting nutrient cycling in ecosystems. Its solubility and potential for transport in water could lead to the contamination of surface and groundwater resources.

Waste Management: Effective management of waste containing nitroaromatic compounds is crucial to mitigate their environmental impact. Several strategies have been developed for the treatment of contaminated soil and wastewater.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. battelle.org Bioremediation can be carried out in situ (at the contaminated site) or ex situ (by excavating and treating the contaminated material). The effectiveness of bioremediation depends on factors such as the concentration of the contaminant, the presence of suitable microorganisms, and environmental conditions. For example, studies have demonstrated the successful bioremediation of soils and sediments contaminated with nitrobenzene and aniline. battelle.org

Adsorption: Materials with high surface areas, such as activated carbon, can be used to adsorb nitroaromatic compounds from water. mdpi.com

Advanced Oxidation Processes: These technologies use powerful oxidizing agents, such as ozone or hydroxyl radicals, to break down persistent organic pollutants.

The selection of an appropriate waste management strategy depends on the specific contaminant, its concentration, and the characteristics of the contaminated site. For industrial waste streams containing this compound, a combination of physical, chemical, and biological treatment methods may be necessary to achieve effective removal.

Q & A

Basic Question: What experimental methods are recommended for determining thermodynamic properties (e.g., sublimation enthalpy, fusion entropy) of 3-amino-N,N-dimethyl-4-nitroaniline?

Answer:
Key methodologies include:

  • Knudsen mass-loss effusion : Measures vapor pressures of the crystalline phase over a temperature range (e.g., 341.1–363.5 K) to calculate sublimation enthalpy (ΔH°), entropy (ΔS°), and Gibbs energy (ΔG°) .
  • Differential Scanning Calorimetry (DSC) : Determines fusion temperature (melting point), enthalpy of fusion, and isobaric heat capacities. For this compound, DSC data revealed that volatility is predominantly enthalpically driven, not entropic .
  • Clarke-Glew equation : Fits vapor pressure-temperature data to derive thermodynamic properties .

Advanced Question: How do structural modifications (e.g., methyl or nitro group substitution) influence the SET (Single Electron Transfer) reactivity of this compound compared to derivatives like TMPD?

Answer:

  • Mechanistic divergence : Unlike 2-dimethylamino-5,6-dimethylpyrimidin-4-ol (which undergoes *O₂ addition), this compound and TMPD favor SET mechanisms due to lower ΔGactaq,SET values (10.5 kcal/mol vs. 1.3 kcal/mol for TMPD) .
  • Validation via Marcus theory : Computational studies align with experimental observations, showing that SET dominates in nitroaniline derivatives with strong electron-withdrawing groups (e.g., -NO₂) and electron-donating substituents (e.g., -NMe₂) .
  • Exciplex formation : TMPD’s role as a charge-transfer quencher confirms SET dominance, which is critical for designing photopolymerization initiators .

Basic Question: What spectroscopic techniques are suitable for analyzing solvatochromic behavior in this compound?

Answer:

  • UV-Vis spectroscopy : Track bathochromic shifts in polar solvents or ionic media (e.g., LiClO₄-diethyl ether). For example, a 62.0 nm red shift occurs in LPDE (lithium perchlorate-diethyl ether) solutions, indicating stabilization of zwitterionic excited states .
  • E(T) parameterization : Correlate molar transition energies with solvent polarity to predict reactivity in non-linear optical (NLO) applications .

Advanced Question: How do crystallographic studies challenge classical resonance models in nitroaniline derivatives?

Answer:

  • Structural evidence against quinoid dominance : X-ray crystallography of N,N-dimethyl-4-nitroaniline and its methyl derivatives disproves the classical "through-resonance" model, which assumes full charge transfer from amine to nitro groups. Instead, Hückel-based HOSE (Harmonic Oscillator Stabilization Energy) calculations align better with experimental geometries .
  • Implications for NLO properties : Reduced charge-transfer resonance necessitates revisiting computational models for predicting hyperpolarizability in chromophores .

Basic Question: How can contradictions in thermodynamic data (e.g., sublimation enthalpies) across studies be resolved?

Answer:

  • Methodological cross-validation : Compare Knudsen effusion results with DSC-derived data. For example, discrepancies in ΔH° values may arise from temperature range limitations or purity variations (≥99% purity recommended) .
  • Uncertainty quantification : Use three independent effusion orifices to average vapor pressure measurements, reducing experimental error .

Advanced Question: What role does this compound play in bimolecular photoinitiation systems for polymerization?

Answer:

  • Dual functionality : Acts as a photosensitizer and co-initiator in systems with N,N-dimethylaniline (DMA). Excitation energy transfer from this compound to DMA enhances radical generation efficiency .
  • Mechanistic efficiency : Up to 165 DMA molecules are consumed per photoreduced nitroaniline molecule, indicating chain-propagating behavior critical for high-throughput polymerization .

Basic Question: How is purity assessed for this compound in thermal studies?

Answer:

  • Gas-liquid chromatography (GLC) : Flame ionization detectors verify purity (>99%) .
  • Karl Fischer coulometric titration : Quantifies water content (mass percentage) to ensure anhydrous conditions for DSC .

Advanced Question: How do ionic aggregates in solvents modulate charge-transfer transitions in nitroanilines?

Answer:

  • LPDE solvent systems : Ionic clusters in lithium perchlorate-diethyl ether stabilize zwitterionic excited states, reducing transition energy by ~2.0 kcal/mol per salt mole. This stabilizes push-pull electronic configurations critical for NLO applications .
  • Correlation with reaction kinetics : Linear relationships between E(T) values and cycloaddition rate constants validate nitroanilines as solvent polarity indicators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.